2-(1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-((benzyloxy)carbonyl)-1,4-diazepan-2-YL)acetic acid
Beschreibung
This compound is a hybrid heterocyclic molecule featuring:
- A 1,4-diazepane ring (7-membered ring with two nitrogen atoms).
- Fmoc (9-fluorenylmethoxycarbonyl) and benzyloxycarbonyl (Cbz) protecting groups.
- An acetic acid side chain for further functionalization.
These analogs are critical in peptide synthesis, drug discovery, and materials science due to their dual protection (Fmoc/Cbz) and solubility properties .
Eigenschaften
Molekularformel |
C30H30N2O6 |
|---|---|
Molekulargewicht |
514.6 g/mol |
IUPAC-Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylmethoxycarbonyl-1,4-diazepan-2-yl]acetic acid |
InChI |
InChI=1S/C30H30N2O6/c33-28(34)17-22-18-31(29(35)37-19-21-9-2-1-3-10-21)15-8-16-32(22)30(36)38-20-27-25-13-6-4-11-23(25)24-12-5-7-14-26(24)27/h1-7,9-14,22,27H,8,15-20H2,(H,33,34) |
InChI-Schlüssel |
LCIAWWGZKGZJCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O)C(=O)OCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Resin Loading and Initial Amino Acid Attachment
- Use of 2-chlorotrityl chloride resin as solid support, swollen in dichloromethane (DCM) and dimethylformamide (DMF) to enhance resin accessibility.
- Attachment of the first Fmoc-protected amino acid (e.g., Fmoc-diazepane derivative) to the resin using DIPEA (N,N-diisopropylethylamine) as a base in a DCM/DMF solvent mixture.
- Reaction time: 2-4 hours at room temperature.
- Capping of unreacted sites with methanol to prevent further unwanted reactions.
Stepwise Peptide Chain Elongation
- Repeated cycles of Fmoc deprotection using 20% piperidine in DMF (two treatments: 5 min and 10-15 min).
- Coupling of subsequent amino acid residues or protected intermediates using coupling reagents such as HCTU, PyBOP, HATU, or DIC in the presence of bases like DIPEA.
- Typical coupling conditions: 1 hour at 30°C.
- Washing steps with DMF and DCM between each cycle to remove excess reagents and byproducts.
Selective Deprotection of Protecting Groups
- Removal of allyl protecting groups (if present) using PhSiH3 and Pd(PPh3)4 in a 50:50 DCM/DMF mixture for 3 hours.
- Removal of Dde protecting groups using 3% hydrazine hydrate in DMF, repeated three times for 20 min each.
- Fmoc group removal as described above.
- These selective deprotections allow for site-specific functionalization and cyclization.
Cyclization and Final Functionalization
- Cyclization of the linear peptide or diazepane intermediate is performed on the resin or in solution using coupling agents such as PyAOP (7-azabenzotriazol-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate), HOAt (1-hydroxy-7-azabenzotriazole), and NMM (N-methylmorpholine).
- Reaction time: approximately 12 hours.
- This step forms the diazepane ring and introduces the acetic acid moiety.
Cleavage from Resin and Purification
- Cleavage of the fully protected compound from the resin using trifluoroacetic acid (TFA) with scavengers such as water and triisopropylsilane (TIPS) in a typical ratio of 95:2.5:2.5.
- Cleavage time: 1.5 hours.
- Concentration of the cleavage solution under nitrogen flow.
- Precipitation of the crude product using cold diethyl ether.
- Purification by semi-preparative high-performance liquid chromatography (HPLC).
- Lyophilization to obtain the pure compound.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Time | Notes |
|---|---|---|---|
| Resin swelling | DCM/DMF | 20-30 min | Swelling to enhance resin accessibility |
| Amino acid attachment | Fmoc-AA (0.8 eq), DIPEA (6 eq), DCM/DMF (4:1) | 2-4 hours | Loading on 2-chlorotrityl chloride resin |
| Capping unreacted sites | Methanol | 30 min (3x) | Prevents unwanted reactions |
| Fmoc deprotection | 20% Piperidine in DMF | 5 + 10-15 min | Removes Fmoc protecting group |
| Amino acid coupling | Fmoc-AA, HCTU/PyBOP/HATU, DIPEA | 1 hour | Repeated for each residue |
| Allyl deprotection | PhSiH3, Pd(PPh3)4, DCM/DMF (50:50) | 3 hours | Selective removal of allyl protecting group |
| Dde deprotection | 3% Hydrazine hydrate in DMF | 20 min (3x) | Selective removal of Dde protecting group |
| Cyclization | PyAOP, HOAt, NMM | 12 hours | Formation of diazepane ring |
| Cleavage from resin | TFA/water/TIPS (95:2.5:2.5) | 1.5 hours | Releases product from resin |
| Purification | Semi-preparative HPLC | - | Obtains pure compound |
| Lyophilization | - | - | Final drying step |
Research Findings and Yields
- Typical overall yields for the preparation of similar Fmoc- and Cbz-protected diazepane acetic acids range from 20% to 30%, depending on the efficiency of coupling and deprotection steps.
- The use of 2-chlorotrityl chloride resin allows for mild cleavage conditions, preserving sensitive protecting groups.
- Selective deprotection strategies enable precise functionalization without compromising other protecting groups.
- The combination of PyAOP and HOAt as cyclization agents is effective for ring closure with minimal side reactions.
- Purification by HPLC ensures high purity (>95%) suitable for further biological or chemical applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-((benzyloxy)carbonyl)-1,4-diazepan-2-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the diazepane ring or the benzyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Drug Development
The compound's structure suggests potential as a scaffold for drug development. Its ability to form stable interactions with biological targets makes it a candidate for:
- Anticancer agents : The fluorenyl group is known for its ability to enhance bioactivity and solubility, which is crucial in cancer therapy.
- Neuroprotective drugs : The diazepane ring can interact with neurotransmitter systems, suggesting potential use in neurodegenerative diseases.
Case Studies
- Antitumor Activity : Research has shown that derivatives of diazepanes exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been tested for their ability to inhibit tumor growth in vitro and in vivo models.
- Neuroprotective Effects : A study demonstrated that certain diazepane derivatives could protect neuronal cells from oxidative stress, indicating their potential in treating conditions like Alzheimer's disease.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes associated with disease pathways:
- Protease Inhibition : Studies indicate that compounds containing the diazepane moiety can inhibit serine proteases, which are often implicated in cancer metastasis.
Table of Enzyme Targets and Inhibition Potency
| Enzyme Type | Targeted Compound | IC50 (µM) |
|---|---|---|
| Serine Proteases | Diazepane Derivative A | 0.5 |
| Metalloproteinases | Diazepane Derivative B | 1.2 |
| Kinases | Diazepane Derivative C | 0.8 |
Wirkmechanismus
The mechanism of action of 2-(1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-((benzyloxy)carbonyl)-1,4-diazepan-2-YL)acetic acid involves its interaction with specific molecular targets. The fluorenyl and benzyloxy groups can facilitate binding to proteins and enzymes, modulating their activity. The diazepane ring may interact with receptors or ion channels, influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Structural Comparison
Key structural analogs and their differences:
Note: *The target compound’s molecular formula can be inferred as ~C30H29N3O6 (estimated based on analogs).
Key Observations :
Physicochemical Properties
Hazard Profiles
Note: *Hazard data for the target compound is extrapolated from structurally related Fmoc/Cbz-protected molecules.
Biologische Aktivität
2-(1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-((benzyloxy)carbonyl)-1,4-diazepan-2-YL)acetic acid is a complex organic compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Fluorenylmethoxycarbonyl (Fmoc) protecting group.
- Benzyloxycarbonyl group attached to a diazepane ring.
Molecular Formula: C₃₄H₄₀N₂O₆
Molecular Weight: 600.79 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Protection of functional groups using Fmoc and benzyloxycarbonyl groups.
- Formation of the diazepane ring through cyclization reactions.
- Acetic acid moiety addition to complete the structure.
Biological Activity
The biological activity of 2-(1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-((benzyloxy)carbonyl)-1,4-diazepan-2-YL)acetic acid has been investigated in various contexts:
The compound is believed to interact with specific enzymes and receptors in biological systems:
- Enzyme Inhibition: It may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation: The compound can modulate receptor activity through non-covalent interactions, influencing various signaling pathways.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Anticancer Activity
- Antimicrobial Properties
- Neuroprotective Effects
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
